Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 95696-19-8
VCID: VC21456434
InChI: InChI=1S/C20H21NO4/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13/h5-11,22H,4,12H2,1-3H3
SMILES: CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

CAS No.: 95696-19-8

Cat. No.: VC21456434

Molecular Formula: C20H21NO4

Molecular Weight: 339.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate - 95696-19-8

Specification

CAS No. 95696-19-8
Molecular Formula C20H21NO4
Molecular Weight 339.4g/mol
IUPAC Name ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C20H21NO4/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13/h5-11,22H,4,12H2,1-3H3
Standard InChI Key JXUHSUSCLWIKEW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has the molecular formula C20H21NO4C_{20}H_{21}NO_4, with a molecular weight of approximately 339.4 g/mol . The compound is characterized by a benzofuran core structure substituted with functional groups that enhance its reactivity and biological interactions.

IUPAC Name

The IUPAC name for this compound is ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate . This nomenclature reflects the systematic arrangement of substituents on the benzofuran ring, ensuring precise identification in chemical databases and research literature.

Structural Representation

The chemical structure of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats. The 2D structure highlights the spatial arrangement of atoms, while the 3D conformer provides insights into steric interactions crucial for biological activity .

Table 1: Structural Parameters

ParameterValue
Molecular FormulaC20H21NO4C_{20}H_{21}NO_4
Molecular Weight339.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area (TPSA)62.9 Ų

Physicochemical Properties

Solubility and Stability

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate exhibits moderate solubility in polar organic solvents such as ethanol and methanol due to the presence of hydroxyl and ester functional groups . The compound is stable under standard laboratory conditions but may degrade upon exposure to extreme pH or high temperatures.

Melting Point

The melting point of this compound ranges between 87–88°C, indicating its crystalline nature . This parameter is critical for determining its purity during synthesis and storage.

Spectroscopic Characteristics

The spectroscopic analysis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate reveals distinct peaks corresponding to its functional groups:

  • Infrared (IR) spectroscopy: Characteristic absorption bands for hydroxyl (OH-OH) stretching at ~3300 cm1^{-1}, ester carbonyl (C=OC=O) stretching at ~1720 cm1^{-1}, and aromatic ring vibrations at ~1600 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR): Proton (1H^1H) NMR spectra display signals for aromatic protons, methylene groups, and the dimethylamino substituent .

Synthesis Methods

Synthetic Routes

The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves advanced organic techniques utilizing benzofuran derivatives as precursors. Typical synthetic routes include:

  • Formation of Benzofuran Core: Condensation reactions between phenolic compounds and carboxylic acids under acidic or basic conditions.

  • Substitution Reactions: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine.

  • Esterification: Conversion of carboxylic acid to ethyl ester using ethanol in the presence of acid catalysts.

Reaction Conditions

Precise reaction conditions are essential for achieving high yields:

  • Temperature: Controlled heating between 80–120°C.

  • Catalysts: Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride.

Table 2: Synthetic Parameters

StepReagentsConditions
Benzofuran FormationPhenol + Carboxylic AcidAcidic medium, ~100°C
Amino SubstitutionDimethylamineBasic medium, ~80°C
EsterificationEthanol + Acid Catalyst~120°C

Biological Significance

Antioxidant Activity

The hydroxyl group on the benzofuran ring contributes to antioxidant properties by scavenging free radicals . This activity positions the compound as a candidate for therapeutic applications in oxidative stress-related disorders.

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